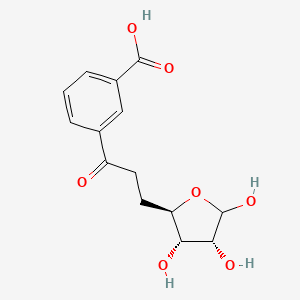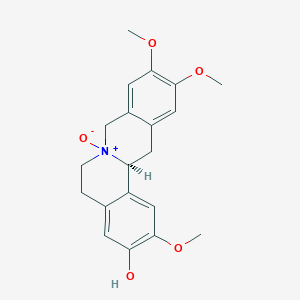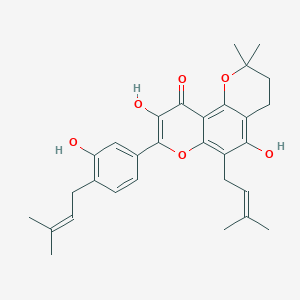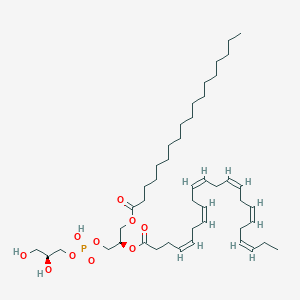
PG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is a phosphatidylglycerol.
Aplicaciones Científicas De Investigación
Subheading Altered Metabolites in Lung Carcinoma
A study explored the metabolic changes in plasma during lung carcinoma development in mice using an untargeted metabolomic method. It identified 15 dysregulated metabolites, including PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0), involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid. These metabolites hold potential as diagnostic indicators for lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Diagnostic and Prognostic Grading Systems
Subheading Grading Systems in Clinical Research
Several studies have focused on grading systems in different clinical contexts:
- The Pharmacogenetics Research Network (PGRN) aims to correlate drug response with genetic variation, addressing drugs used for various medical conditions and specific protein groups interacting with drugs. This extensive research approach is captured in a knowledge base, PharmGKB, which is publicly accessible (Giacomini et al., 2007).
- A pathologic grading system (PGS) for malignant pleural mesothelioma has been proposed to identify different risk categories of patients, plan therapeutic options, and facilitate clinical trials. The study validates the effectiveness of the PGS in predicting patient survival (Pelosi et al., 2018).
Phosphogypsum Applications in Industry and Construction
Subheading Innovative Applications of Phosphogypsum (PG)
Research has explored the use of phosphogypsum in various industrial and construction contexts:
- Phosphogypsum (PG) has been studied as a technologically enhanced naturally occurring radioactive material, focusing on its radiological characterization, impacts of outdoor storage, transport, and its usage in the building sector and road construction (Gezer et al., 2012).
- Studies have proposed modifications of Iranian bitumen to meet climatic requirements using the Superpave performance grading (PG) system, employing various modifiers to generate the required PG binders (Aflaki & Tabatabaee, 2009).
- An extensive radioactive characterization of a phosphogypsum stack in SW Spain has been conducted, focusing on concentrations of uranium series radionuclides and radon exhalation rates, providing insights into the agriculture use of PG and its environmental implications (Abril, García‐Tenorio, & Manjón, 2009).
Propiedades
Nombre del producto |
PG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) |
|---|---|
Fórmula molecular |
C46H79O10P |
Peso molecular |
823.1 g/mol |
Nombre IUPAC |
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C46H79O10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-46(50)56-44(42-55-57(51,52)54-40-43(48)39-47)41-53-45(49)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43-44,47-48H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42H2,1-2H3,(H,51,52)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-,44+/m0/s1 |
Clave InChI |
CLQKBJHAUYGCOB-JBZBJAAJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




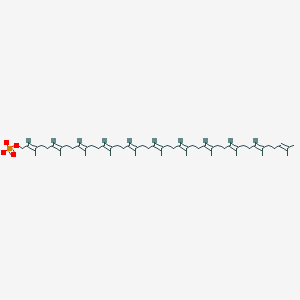
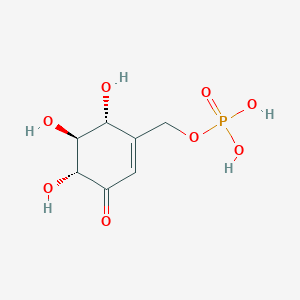


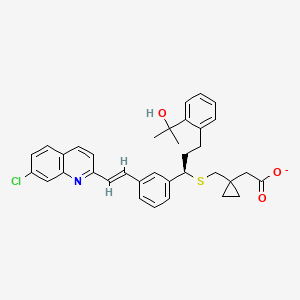
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)


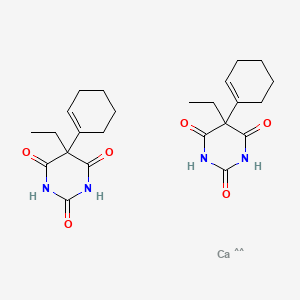
![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)
